4-(1-Methyl-1H-pyrazol-3-yl)benzonitrile
CAS No.: 915707-41-4
Cat. No.: VC3956458
Molecular Formula: C11H9N3
Molecular Weight: 183.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 915707-41-4 |
|---|---|
| Molecular Formula | C11H9N3 |
| Molecular Weight | 183.21 g/mol |
| IUPAC Name | 4-(1-methylpyrazol-3-yl)benzonitrile |
| Standard InChI | InChI=1S/C11H9N3/c1-14-7-6-11(13-14)10-4-2-9(8-12)3-5-10/h2-7H,1H3 |
| Standard InChI Key | OGJIPYGVYSEOQL-UHFFFAOYSA-N |
| SMILES | CN1C=CC(=N1)C2=CC=C(C=C2)C#N |
| Canonical SMILES | CN1C=CC(=N1)C2=CC=C(C=C2)C#N |
Introduction
4-(1-Methyl-1H-pyrazol-3-yl)benzonitrile is an organic compound with the molecular formula C11H9N3 and a molecular weight of 183.21 g/mol . It features a benzonitrile moiety substituted with a 1-methyl-1H-pyrazol-3-yl group, contributing to its aromatic structure and chemical stability. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and reactivity.
Synthesis
The synthesis of 4-(1-Methyl-1H-pyrazol-3-yl)benzonitrile typically involves several steps, often starting from simpler aromatic and pyrazole precursors. These methods illustrate the compound's synthetic accessibility and potential for modification.
Medicinal Chemistry
Pyrazole derivatives, including those similar to 4-(1-Methyl-1H-pyrazol-3-yl)benzonitrile, have been explored for their potential medicinal applications. These compounds exhibit a wide range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antioxidant properties.
Specific Applications
-
Anti-tubercular Agents: This compound has been used in the design of promising anti-tubercular agents, highlighting its potential in treating tuberculosis.
-
Enzyme Inhibition: Preliminary studies suggest that it may interact with certain enzymes or receptors involved in metabolic pathways, although specific mechanisms of action are not well-documented.
Safety and Handling
Aryl nitriles, including 4-(1-Methyl-1H-pyrazol-3-yl)benzonitrile, can exhibit moderate toxicity. Therefore, handling should be done with appropriate personal protective equipment in a well-ventilated fume hood.
Comparison with Similar Compounds
| Compound Name | Structure Feature | Unique Aspect |
|---|---|---|
| 3-(1-Methylpyrazol-3-yl)benzonitrile | Similar pyrazole substitution | May exhibit different biological activities |
| 4-(Pyrazol-3-yl)benzonitrile | Pyrazole without methyl substitution | Potentially different solubility and reactivity |
| 5-(1-Methylpyrazol-4-yl)benzonitrile | Different position of pyrazole group | May show altered binding properties |
These comparisons highlight the uniqueness of 4-(1-Methyl-1H-pyrazol-3-yl)benzonitrile in terms of its specific structural features and potential biological activities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume